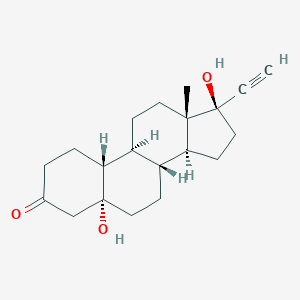
Dhnpyo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhnpyo, also known as this compound, is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Norsteroids - Norpregnanes - Norpregnenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity
One of the notable applications of DHNPYO is in the field of antifungal research. Studies have shown that compounds derived from DHN-melanin, which is synthesized from this compound, can enhance the virulence of certain fungi by providing protection against antifungal agents. For instance, research indicates that DHN-melanin produced by Madurella mycetomatis can significantly reduce the efficacy of common antifungals like itraconazole and ketoconazole by binding to these drugs and rendering them ineffective .
Case Study: Mycetoma Treatment
- Objective : Investigate the role of melanin in fungal resistance.
- Findings : The study revealed that melanin biosynthesis pathways could be targeted for developing new antifungal treatments, as they are absent in human cells .
Material Science
In material science, this compound is utilized for synthesizing advanced materials such as conductive polymers and nanocomposites. Its ability to form stable complexes with metals enhances the electrical conductivity of materials.
Table 1: Properties of this compound-based Materials
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Excellent |
| Mechanical Strength | Enhanced |
Environmental Applications
This compound derivatives are also explored for their potential in environmental remediation. Their ability to act as biosurfactants helps in the degradation of pollutants and enhances the bioavailability of hydrophobic contaminants.
Case Study: Bioremediation of Hydrocarbons
- Objective : Evaluate the effectiveness of this compound derivatives in hydrocarbon degradation.
- Findings : The study demonstrated that these derivatives significantly increased the rate of biodegradation of petroleum hydrocarbons in contaminated soils .
Future Directions and Research Needs
The ongoing research into this compound applications suggests several promising avenues:
- Targeted Antifungal Therapies : Continued exploration into melanin inhibition could lead to novel antifungal treatments.
- Advanced Material Development : Further studies on this compound's properties may yield new materials with enhanced functionalities.
- Environmental Remediation Techniques : Investigating its use as a biosurfactant can contribute to more effective pollution management strategies.
Propriétés
Numéro CAS |
101409-94-3 |
|---|---|
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(5R,8R,9S,10R,13S,14S,17R)-17-ethynyl-5,17-dihydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-3-20(23)11-8-16-14-7-10-19(22)12-13(21)4-5-17(19)15(14)6-9-18(16,20)2/h1,14-17,22-23H,4-12H2,2H3/t14-,15+,16+,17-,18+,19-,20+/m1/s1 |
Clé InChI |
VZJYEIIXZOGNBJ-OHZAXKLOSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)O |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)O |
Synonymes |
5,17-dihydroxy-5,17,19-norpregn-20-yn-3-one 5,17-dihydroxy-5,17,19-norpregn-20-yn-3-one, (5beta,17alpha)-isomer DHNPYO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















